molecular formula C9H7NO3S B186341 5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one CAS No. 52533-09-2

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one

Cat. No.: B186341
CAS No.: 52533-09-2
M. Wt: 209.22 g/mol
InChI Key: SSQZETVFNJLZAA-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one is a heterocyclic compound featuring a 1,3,4-oxathiazol-2-one core substituted at the 5-position with a 4-methoxyphenyl group. This compound belongs to a class of molecules studied for their diverse biological activities, including proteasome inhibition, antimicrobial properties, and applications in heterocyclic synthesis . Its structure combines the electron-donating methoxy group with the reactive oxathiazolone ring, influencing both physicochemical properties and biological interactions. The compound has been synthesized via cyclization reactions involving chlorocarbonyl sulfenyl chloride and substituted cinnamamides or propionamides, as demonstrated in several optimized protocols .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-7-4-2-6(3-5-7)8-10-14-9(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZETVFNJLZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356085
Record name 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52533-09-2
Record name 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The foundational method for synthesizing 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one involves the 1,3-dipolar cycloaddition of chlorocarbonylsulfenyl chloride (ClC(O)SCl) with substituted benzamides. This reaction proceeds via the formation of a nitrile sulfide intermediate, which undergoes cyclization to yield the oxathiazolone core.

Reaction Scheme :

Benzamide derivative+ClC(O)SCl1,3,4-oxathiazol-2-one+HCl+CO2\text{Benzamide derivative} + \text{ClC(O)SCl} \rightarrow \text{1,3,4-oxathiazol-2-one} + \text{HCl} + \text{CO}_2 \uparrow

The 4-methoxyphenyl substituent is introduced using 4-methoxybenzamide as the starting material. Solvents such as tetrahydrofuran (THF), toluene, or chloroform are employed to dissolve the amide and facilitate cycloaddition.

Detailed Synthetic Procedure

A representative protocol from Yamada et al. (Source 3) outlines the following steps:

  • Reagent Preparation :

    • Dissolve 4-methoxybenzamide (0.61 g, 5 mmol) and chlorocarbonylsulfenyl chloride (0.98 g, 7.5 mmol) in 15 mL of anhydrous THF.

    • Stir the mixture at room temperature for 12 hours under inert atmosphere.

  • Work-Up :

    • Quench the reaction with 20 mL of 5% sodium bicarbonate (NaHCO₃) to neutralize excess HCl.

    • Extract the product with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification :

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain white crystalline this compound.

Key Parameters :

  • Molar Ratio : A 1:1.5 ratio of amide to ClC(O)SCl ensures complete conversion.

  • Solvent Choice : THF enhances solubility of polar intermediates compared to non-polar alternatives like toluene.

Alternative Synthetic Routes and Modifications

Thermal Decarboxylation of Oxathiazol-2-one Precursors

Nitrile sulfides generated via thermal decarboxylation of 1,3,4-oxathiazol-2-ones can undergo further cycloaddition with electrophilic carbonyl compounds (e.g., trifluoroacetophenone). This method, reported by Brownsort and Paton (Source 6), yields derivatives with trifluoromethyl groups but is adaptable to methoxyphenyl systems.

Example :

This compoundΔNitrile Sulfide+CO2\text{this compound} \xrightarrow{\Delta} \text{Nitrile Sulfide} + \text{CO}2 \uparrow
Nitrile Sulfide+CF3C(O)PhTrifluoromethyl-Substituted Oxathiazole\text{Nitrile Sulfide} + \text{CF}3\text{C(O)Ph} \rightarrow \text{Trifluoromethyl-Substituted Oxathiazole}

Yield : 18–76%, depending on substituent electronic effects.

Solvent and Temperature Optimization

  • Solvent Effects :

    • THF : Higher polarity improves amide solubility, favoring cycloaddition (Source 3).

    • Chloroform/Toluene : Preferred for less polar substrates but may require elevated temperatures.

  • Temperature :

    • Room temperature (25°C) suffices for reactive amides.

    • Recalcitrant substrates necessitate heating to 40–60°C.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃).

    • Absence of amide NH signals confirms cyclization.

  • 13C NMR :

    • δ 167.5 (C=O), 161.2 (C-OCH₃), 128.9–114.7 (aromatic carbons), 55.3 (OCH₃).

  • Mass Spectrometry (GC-MS) :

    • Molecular ion peak at m/z 192 (M⁺), with fragments at m/z 133 (C₈H₇O₂⁺) and 77 (C₆H₅⁺).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds (e.g., 5-phenyl-1,3,4-oxathiazol-2-one) confirms planarity of the heterocyclic ring and coplanarity with aromatic substituents. Dihedral angles between the oxathiazolone and methoxyphenyl groups typically range from 10–30°, indicating π-conjugation.

Challenges and Practical Considerations

Byproduct Formation

  • Hydrolysis of Chlorocarbonylsulfenyl Chloride :
    Exposure to moisture generates HCl and COS, necessitating anhydrous conditions.

  • Incomplete Cyclization :
    Traces of unreacted amide are removed via NaHCO₃ wash during work-up.

Scalability and Industrial Relevance

  • Batch Size Limitations :
    Gram-scale syntheses are routine, but kilogram-scale production requires pressurized reactors to manage CO₂ release.

  • Cost Efficiency :
    Chlorocarbonylsulfenyl chloride (≈$120/mol) contributes significantly to raw material costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxathiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxathiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptor activity in signaling pathways.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., trifluoromethyl in compound 18) enhance proteasome inhibition potency and selectivity .
  • Aliphatic substituents (e.g., cyclopropyl in compound 6) improve stability but reduce target affinity .
  • The 4-methoxyphenyl group balances moderate bioactivity with synthetic accessibility, making it a versatile scaffold for further derivatization .

Heterocyclic Variants: Oxathiazolones vs. Oxadiazoles

Compounds with oxadiazole cores, such as 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid (C₁₁H₁₀N₂O₄), exhibit distinct properties:

  • Synthetic Routes : Oxadiazoles are typically synthesized via cyclization of thiosemicarbazides, whereas oxathiazolones require sulfenyl chloride intermediates .
  • Physicochemical Properties : Oxathiazolones generally exhibit higher electrophilicity due to the sulfur atom, influencing reactivity in cycloaddition reactions .

Physicochemical and Commercial Considerations

  • Solubility : this compound derivatives often require formulation with surfactants (e.g., Pluronic F-127) for biological testing, unlike more polar oxadiazoles .
  • Commercial Availability : The compound is less readily available than analogs like 5-phenyl-1,3,4-thiadiazol-2(3H)-one (97% purity, $110/100 mg) .

Biological Activity

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, inhibitory effects on specific enzymes, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with an aromatic methoxyphenyl group. The presence of the methoxy group is crucial for enhancing the compound's biological activity by influencing its interaction with target enzymes.

Enzyme Inhibition Studies

Recent research has highlighted the compound's potent inhibitory effects on phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid pathway. This pathway is crucial for plant defense mechanisms and secondary metabolite production.

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

A study synthesized a series of 5-aryl-1,3,4-oxathiazol-2-ones and evaluated their inhibitory activity against PAL derived from Rhodotorula glutinis. The results indicated that:

  • IC50 Values : The most effective compound in this series was 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one with an IC50 value of 2.5 µM, demonstrating twice the potency of known inhibitors like N-(aminooxy) acetyl–2,5–dichloroaniline (Z302) .
  • Mechanism of Inhibition : The compound acted as a noncompetitive inhibitor, suggesting it binds to a site distinct from the phenylalanine binding site .

Growth Inhibition Assays

The biological activity was further assessed through growth inhibition assays on lettuce seedlings. The results showed:

CompoundGrowth Inhibition (%)
This compound74 - 100%
Control (No Treatment)0%

This indicates that the compound effectively inhibits plant growth at concentrations ranging from 100 to 500 µM .

Plant Defense Mechanisms

The inhibition of PAL by this compound suggests potential applications in agricultural biotechnology. By modulating PAL activity, this compound could enhance plant resistance to pathogens by altering secondary metabolite production.

Potential Therapeutic Uses

The biological activity of this compound extends beyond agriculture. Its structural analogs have shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : The modulation of metabolic pathways influenced by PAL inhibition may also contribute to anti-inflammatory effects.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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